6,7-Dimethylquinoxaline-2,3-diol
CAS No.: 2474-50-2
Cat. No.: VC21303613
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2474-50-2 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione |
Standard InChI | InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) |
Standard InChI Key | HRVPYGLZESQRKK-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)NC(=O)C(=O)N2 |
Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C(=O)N2 |
Introduction
Physical and Chemical Properties
Fundamental Physical Properties
6,7-Dimethylquinoxaline-2,3-diol possesses well-defined physical and chemical properties that distinguish it from other quinoxaline derivatives. The following table summarizes the key characteristics of this compound:
Property | Value |
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CAS Number | 2474-50-2 |
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.2 g/mol |
Density | 1.236±0.06 g/cm³ (Predicted) |
Melting Point | 350°C |
pKa | 10.34±0.20 (Predicted) |
Appearance | Solid |
The compound features two hydroxyl groups at positions 2 and 3 of the quinoxaline core, along with methyl substituents at positions 6 and 7 . This substitution pattern influences its physical properties, including its relatively high melting point and predicted pKa value, which suggests moderate acidity of the hydroxyl groups.
Structural Characteristics
The molecular structure of 6,7-Dimethylquinoxaline-2,3-diol consists of a quinoxaline skeleton with two hydroxyl groups at positions 2 and 3, and two methyl groups at positions 6 and 7. The hydroxyl groups are attached to adjacent carbons in the pyrazine ring portion of the quinoxaline core, while the methyl substituents are located on the benzene ring component.
This structural arrangement contributes to the compound's chemical behavior, particularly its potential to exist in tautomeric forms. Specifically, the 2,3-dihydroxy quinoxaline structure can potentially tautomerize to a quinoxaline-2,3(1H,4H)-dione form, depending on reaction conditions . This tautomeric behavior may explain why the compound is sometimes referred to as 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione in the scientific literature .
Synthesis and Production
Synthetic Pathways
The synthesis of 6,7-Dimethylquinoxaline-2,3-diol typically involves the condensation reaction between a diamine and a dicarbonyl compound. Specifically, the compound is synthesized by reacting 4,5-dimethyl-1,2-phenylenediamine with oxalic acid in the presence of hydrochloric acid. This reaction exemplifies a common approach to quinoxaline synthesis, which often utilizes the reaction between o-phenylenediamines and 1,2-dicarbonyl compounds.
The reaction proceeds under reflux conditions for several hours, resulting in the formation of the desired quinoxaline derivative. The synthetic process can be represented as follows:
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4,5-Dimethyl-1,2-phenylenediamine reacts with oxalic acid
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The reaction mixture is heated under reflux in the presence of hydrochloric acid
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The condensation process leads to the formation of the quinoxaline ring system
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The final product, 6,7-Dimethylquinoxaline-2,3-diol, is isolated and purified
This synthetic approach aligns with established strategies for quinoxaline synthesis, which typically involve the cyclization of appropriate precursors to form the heterocyclic ring system .
Alternative Synthetic Methods
While the reaction between 4,5-dimethyl-1,2-phenylenediamine and oxalic acid represents the most direct route to 6,7-Dimethylquinoxaline-2,3-diol, the scientific literature describes various approaches to synthesizing quinoxaline derivatives that could potentially be adapted for the preparation of this specific compound.
Research in quinoxaline synthesis has explored metal-free conditions, photoinduced cyclizations, and tandem reactions. For example, some researchers have developed methods involving the photoinduced cyclization of o-diisocyanoarenes with diaryl or dialkyldiselenides, which can also be applied to prepare 2-thiolated quinoxaline derivatives . Others have reported efficient syntheses of fluoroalkylated quinoxalines via one-pot tandem Michael addition/azidation/cycloamination processes under mild, metal-free conditions .
These alternative approaches highlight the versatility of quinoxaline synthesis and suggest potential strategies for preparing 6,7-Dimethylquinoxaline-2,3-diol with modified reaction conditions or starting materials.
Chemical Reactivity
Oxidation Reactions
One of the most notable aspects of 6,7-Dimethylquinoxaline-2,3-diol's chemical behavior is its susceptibility to oxidation reactions. The compound exhibits significant reactivity toward oxidizing agents, particularly ferricyanide. This property distinguishes it from other quinoxaline derivatives and highlights the influence of the hydroxyl substituents at positions 2 and 3 on its chemical behavior.
The compound also undergoes photosensitized oxidation in the presence of rose bengal, a photosensitizing dye. This reaction can lead to the formation of various oxidation products, with the specific outcome depending on the reaction conditions employed. The photosensitized oxidation represents an interesting aspect of the compound's photochemical behavior and may have implications for its stability under different storage conditions.
Tautomeric Behavior
As mentioned earlier, 6,7-Dimethylquinoxaline-2,3-diol can potentially exist in tautomeric forms, with the dihydroxy form potentially converting to a dione structure (6,7-dimethylquinoxaline-2,3(1H,4H)-dione) . This tautomeric behavior introduces additional complexity to the compound's chemical reactivity, as the different tautomers may exhibit distinct reaction patterns.
The tautomeric equilibrium may be influenced by factors such as solvent polarity, temperature, and the presence of acids or bases. Understanding this equilibrium is essential for predicting the compound's behavior in different chemical environments and for designing reactions that target specific tautomeric forms.
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